

Application Note: Regioselective Nitration of 3-Chloro-N,N-Dimethylaniline

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Compound of Interest

Compound Name: 2-chloro-N,N-dimethyl-5-nitroaniline

CAS No.: 17815-97-3

Cat. No.: B3007744

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Abstract & Scientific Rationale

The nitration of electron-rich aromatic amines is a classic yet challenging transformation in organic synthesis due to the high reactivity of the substrate and the sensitivity of the amino group to oxidation or acid-catalyzed degradation.

Target Molecule: 3-Chloro-4-nitro-N,N-dimethylaniline (CAS: 17815-98-4).[1] Starting Material: 3-Chloro-N,N-dimethylaniline (CAS: 6848-13-1).[2][3][4]

Mechanistic Insight

The reaction proceeds via Electrophilic Aromatic Substitution ($S_{\text{E}}\text{Ar}$). The regiochemistry is governed by the competing directing effects of the substituents:

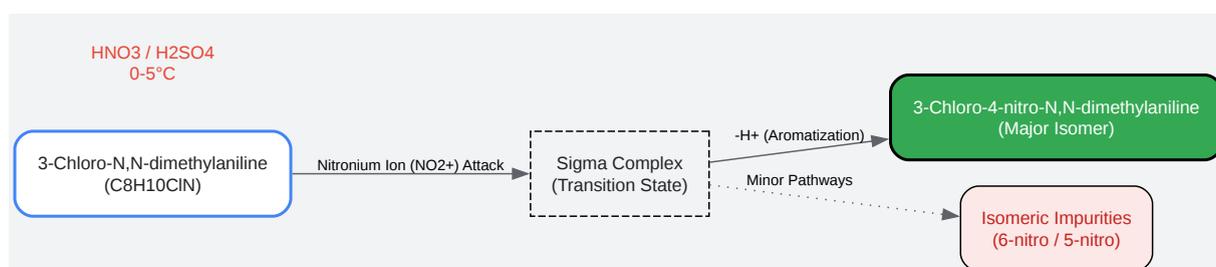
- $-\text{N}(\text{CH}_3)_2$ (Position 1): A strong activator and ortho, para-director.
- $-\text{Cl}$ (Position 3): A weak deactivator and ortho, para-director.[5]

Regioselectivity Challenge: In strongly acidic media (H_2SO_4), the basic dimethylamino group is protonated to form the ammonium species (

), which is a meta-director. This would theoretically favor the 5-position. However, under controlled conditions (low temperature, kinetic control), the reaction proceeds via the small

equilibrium concentration of the highly reactive free amine, overwhelmingly favoring substitution para to the amino group (Position 4) due to steric hindrance at the ortho positions (2 and 6) and the synergistic directing effect of the chlorine atom (which directs ortho to itself, i.e., positions 2 and 4).

Reaction Scheme



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Caption: Electrophilic aromatic substitution pathway favoring para-nitration via the free-amine mechanism.

Safety & Hazards (Critical)

WARNING: Nitration reactions are exothermic and involve strong oxidizers. Failure to control temperature can lead to "runaway" reactions or the formation of unstable polynitrated species.

Hazard Class	Specific Risk	Mitigation Strategy
Corrosive	Conc. H ₂ SO ₄ and HNO ₃ cause severe burns.	Use butyl rubber gloves, face shield, and acid-resistant apron. Work in a fume hood.
Exothermic	Mixing acid and amine releases significant heat.	Dropwise addition with active external cooling (Ice/Salt bath). Monitor internal temp strictly (< 10°C).
Toxic	Nitro-anilines are toxic by inhalation/absorption.	Handle all solids in a glovebox or well-ventilated hood. Double-glove during workup.
Explosive	Polynitration (Tetryl formation) is possible at high temps.	Do NOT exceed 10°C. Quench immediately if brown fumes (NO _x) surge uncontrollably.

Materials & Equipment

Reagents

- 3-Chloro-N,N-dimethylaniline: >98% purity (15.56 g, 100 mmol).
- Sulfuric Acid (H₂SO₄): Concentrated, 98% (Reaction solvent).
- Nitric Acid (HNO₃): Fuming or 70% (Nitrating agent).
- Sodium Hydroxide (NaOH): 20% aqueous solution (Neutralization).
- Ethanol (EtOH): 95% (Recrystallization).
- Ice/Water: For quenching.

Equipment

- 250 mL 3-neck Round Bottom Flask (RBF).

- Mechanical overhead stirrer (Teflon blade) - Magnetic stirring is insufficient for viscous acid mixtures.
- Internal thermometer (Digital or Mercury).[6]
- Pressure-equalizing addition funnel.
- Ice-Salt bath (-10°C capacity).

Experimental Protocol

Step 1: Preparation of Amine-Acid Solution

- Set up the 250 mL 3-neck RBF with the mechanical stirrer and thermometer.
- Place the flask in an Ice-Salt bath and cool to 0°C.
- Add 40 mL of Concentrated H₂SO₄.
- Slowly add 15.56 g (100 mmol) of 3-Chloro-N,N-dimethylaniline dropwise.
 - Note: This step is highly exothermic. Maintain internal temperature below 10°C. The solution may turn slightly brown/orange.[4]
- Stir for 15 minutes to ensure complete dissolution and salt formation.

Step 2: Preparation of Nitrating Mixture[6][7]

- In a separate small beaker or flask, pre-mix 4.5 mL of Conc. HNO₃ (approx. 100-110 mmol) with 10 mL of Conc. H₂SO₄. [6][7][8][9]
- Cool this mixture to 0°C.
 - Why? Pre-mixing generates the active nitronium ion () and dissipates the heat of mixing before addition to the substrate.

Step 3: Nitration Reaction[6][10]

- Transfer the cold Nitrating Mixture to the addition funnel.

- Add the acid mixture dropwise to the amine solution over a period of 30-45 minutes.
 - CRITICAL CONTROL POINT: The internal temperature must stay between 0°C and 5°C. If it hits 8°C, stop addition immediately and allow to cool.
- After addition is complete, maintain the reaction at 0-5°C for 60 minutes.
- Allow the mixture to warm slightly to room temperature (20°C) for an additional 30 minutes to ensure conversion, but do not heat.

Step 4: Quenching & Workup[6]

- Prepare a 1 L beaker containing 300 g of crushed ice and 100 mL of water.
- Pour the reaction mixture slowly onto the ice with vigorous manual stirring. The product may precipitate as a sticky solid or oil (sulfate salt).
- Neutralization: Slowly add 20% NaOH solution (or NH₄OH) to the quenched mixture until pH reaches ~8-9.
 - Observation: The yellow/orange free base will precipitate out.
 - Cooling: Keep adding ice if the neutralization generates excessive heat.
- Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake copiously with cold water (3 x 50 mL) to remove inorganic salts.

Step 5: Purification (Recrystallization)

- Transfer the crude yellow solid to a flask.
- Recrystallize from hot 95% Ethanol.
 - Dissolve in minimum boiling ethanol.
 - (Optional) Treat with activated charcoal and filter hot if dark tarry impurities are present.
- Allow to cool slowly to room temperature, then refrigerate at 4°C.

- Filter the purified crystals and dry in a vacuum oven at 40°C for 6 hours.

Results & Characterization

Expected Yield & Properties

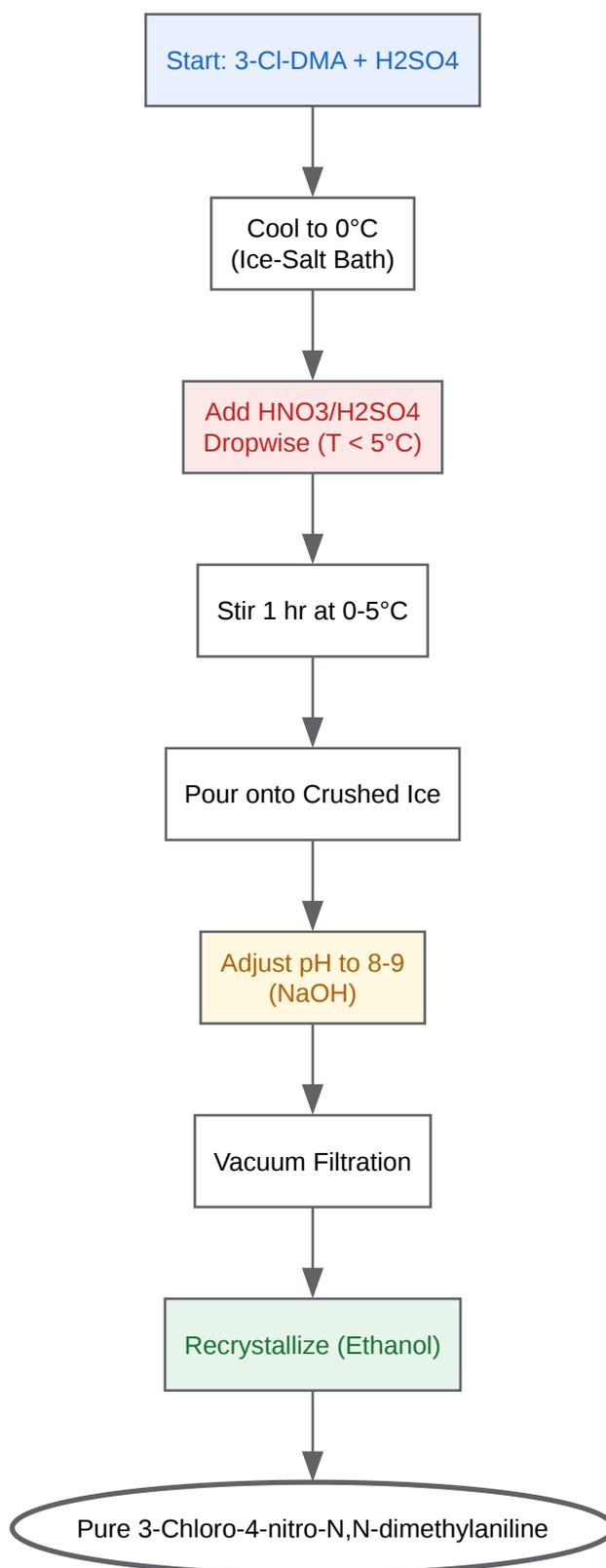
Parameter	Value
Theoretical Yield	~20.06 g
Typical Yield	65 - 75% (13.0 - 15.0 g)
Appearance	Yellow to Orange Crystalline Solid
Melting Point	Determine experimentally (Lit. analogs range 100-150°C)

Analytical Validation (NMR)

To confirm regioselectivity (4-nitro isomer), analyze the ¹H NMR coupling patterns.

- ¹H NMR (CDCl₃, 400 MHz) Prediction:
 - δ ~3.0 ppm: Singlet (6H),
.
 - Aromatic Region:
 - Look for an ABX system or two doublets if the Cl and NO₂ are para/ortho.
 - 3-Chloro-4-nitro isomer: The proton at position 2 (ortho to NMe₂, ortho to Cl) will appear as a doublet with small meta-coupling (J~2 Hz). The proton at position 6 (ortho to NMe₂, meta to Cl) will be a doublet of doublets. The proton at position 5 (ortho to NO₂) will be significantly deshielded (shifted downfield to >8.0 ppm).
 - Distinctive Feature: A strong downfield doublet (~8.0-8.2 ppm) corresponds to the proton ortho to the nitro group.

Workflow Diagram



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Caption: Step-by-step experimental workflow for the nitration process.[10][11]

Troubleshooting & Optimization

- Problem: Low Yield / Tarry Product.
 - Cause: Temperature rose above 10°C during addition, causing oxidation.
 - Solution: Slow down addition rate; improve cooling efficiency.
- Problem: Recovery of Starting Material.
 - Cause: Acid concentration too low (water in H₂SO₄) or insufficient HNO₃.
 - Solution: Use fresh 98% H₂SO₄ and ensure HNO₃ is fuming or at least 70%.
- Problem: Isomer Mixture (Meta-product).
 - Cause: Reaction driven by protonated species.[\[5\]](#)[\[6\]](#)[\[12\]](#)
 - Solution: Switch to Acetic Anhydride/Acetic Acid solvent system (Method B). This moderates acidity, keeping more amine in the free base form, enhancing para-selectivity.

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